molecular formula C4H10N2S B1342702 Thiolan-3-ylhydrazine CAS No. 1016709-16-2

Thiolan-3-ylhydrazine

Cat. No. B1342702
M. Wt: 118.2 g/mol
InChI Key: PFGFYXFWFXVFKK-UHFFFAOYSA-N
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Description

Thiolan-3-ylhydrazine is a chemical moiety that can be part of various chemical compounds, including those with potential applications in fields such as coordination chemistry and pesticide development. The compounds containing thiolan-3-ylhydrazine structures can exhibit interesting chemical and physical properties, which can be harnessed for various applications.

Synthesis Analysis

The synthesis of compounds related to thiolan-3-ylhydrazine can involve different chemical strategies. For instance, a seven-coordinate vanadium(III) thiolate complex containing hydrazine molecules has been synthesized, showcasing the potential of thiolan-3-ylhydrazine derivatives in coordination chemistry . Additionally, the synthesis of 3,4-dihydro-2H-1,3-thiazines from α-enolic dithioesters and 1,3,5-triazinanes via a formal (3 + 3) annulation reaction represents another synthetic approach related to thiolan-3-ylhydrazine chemistry . Furthermore, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has been reported, where the thiolan-3-ylhydrazine moiety is part of a larger structure with insecticidal activity .

Molecular Structure Analysis

The molecular structure of thiolan-3-ylhydrazine derivatives can be quite complex. For example, the vanadium(III) thiolate complex mentioned earlier exhibits a capped octahedral geometry, which is a result of its interaction with hydrazine molecules . In another study, the crystal structure of a trifluoromethyl-substituted dielectrophile derived from thiolan-3-ylhydrazine showed inter- and intramolecular hydrogen bonds, indicating the potential for diverse molecular interactions .

Chemical Reactions Analysis

Thiolan-3-ylhydrazine derivatives can undergo various chemical reactions. The annulation reaction to form 3,4-dihydro-2H-1,3-thiazines is an example of how thiolan-3-ylhydrazine-related compounds can be synthesized through thermal conditions without the need for catalysts or additives . Cyclocondensation reactions are also relevant, as seen in the synthesis of pyrazole derivatives from a precursor containing the thiolan-3-ylhydrazine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiolan-3-ylhydrazine derivatives can vary widely depending on their molecular structure. For instance, the vanadium(III) thiolate complex has been characterized by its unique coordination geometry . The crystal structure of the trifluoromethyl-substituted dielectrophile reveals specific molecular configurations and interactions, such as hydrogen bonding and planarity of rings, which can influence the compound's reactivity and physical properties . The insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles suggests that the incorporation of the thiolan-3-ylhydrazine structure into larger molecules can result in biologically active compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thiolan-3-ylhydrazine derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with phenylhydrazine led to the formation of triazole derivatives, which were further modified to incorporate oxadiazole and thiadiazole moieties. These compounds exhibited significant antitumor and antimicrobial activities (Nassar et al., 2018). This demonstrates the compound's capacity for generating biologically active molecules, crucial for pharmaceutical development.

Anticancer Applications

Thiolan-3-ylhydrazine derivatives have shown potential in anticancer applications. Gold derivatives, especially gold(I) thiolates, which can be structurally related to Thiolan-3-ylhydrazine via their thiol functionalities, display promising potency against various tumors. The linear P-Au-S arrangement, where the thiolate ligand is derived from a biologically active thiol, is particularly effective (Tiekink, 2002). This highlights the potential of Thiolan-3-ylhydrazine derivatives in designing new anticancer agents by exploiting their thiol reactivity.

Antimicrobial Activities

The antimicrobial properties of Thiolan-3-ylhydrazine derivatives are also noteworthy. For example, novel triazole derivatives synthesized from reactions involving Thiolan-3-ylhydrazine showed moderate to good antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Martin, 2020). This property is crucial in the fight against resistant microbial strains, presenting a pathway to new treatments.

Material Science Applications

In material science, Thiolan-3-ylhydrazine derivatives are employed in surface modification and functionalization techniques. The thiol-yne reaction, involving thiolan derivatives, has been used extensively in polymer synthesis and modification. This showcases the compound's versatility in creating and altering material properties for specific applications (Lowe, 2014). The ability to modify surfaces and materials using thiol chemistry opens up new avenues in material design and engineering.

Safety And Hazards

Thiolan-3-ylhydrazine is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, harmful if inhaled, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

thiolan-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFYXFWFXVFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598787
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiolan-3-ylhydrazine

CAS RN

1016709-16-2
Record name (Thiolan-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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